6-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
Description
This compound features a pyrrolo[2,3-d]pyrimidine-dione core, a bicyclic heterocyclic system with nitrogen atoms at positions 1, 3, and 6. Key structural attributes include:
- 1,3-Dimethyl groups: These substituents enhance metabolic stability by reducing oxidative degradation .
- 7-Propyl group: A medium-length alkyl chain that may improve lipophilicity and membrane permeability compared to shorter or bulkier substituents .
- 6-(4-(4-Fluorophenyl)piperazine-1-carbonyl): The piperazine moiety linked via a carbonyl group introduces conformational flexibility, while the 4-fluorophenyl substituent modulates electronic properties and receptor binding affinity .
Properties
IUPAC Name |
6-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1,3-dimethyl-7-propylpyrrolo[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN5O3/c1-4-9-28-18(14-17-19(28)24(2)22(31)25(3)20(17)29)21(30)27-12-10-26(11-13-27)16-7-5-15(23)6-8-16/h5-8,14H,4,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLOESGSLSNMQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a complex organic molecule with a pyrrolo-pyrimidine core structure. This compound has garnered attention due to its potential pharmacological properties, particularly in the realm of receptor interactions and enzyme inhibition. Understanding its biological activity can provide insights into its possible therapeutic applications.
Structural Features
This compound features several notable structural components:
- Pyrrolo[2,3-d]pyrimidine core : Known for diverse biological activities.
- Piperazine moiety : Contributes to receptor binding and selectivity.
- Fluorophenyl substitution : Enhances lipophilicity and biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities. The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(4-(4-fluorophenyl)piperazine) | Piperazine ring with fluorophenyl substitution | Selective antagonist for serotonin receptors |
| 1H-Pyrrolo[2,3-d]pyrimidin-2-one | Similar core structure | Anticancer activity against various cell lines |
| 6-Methyl-2-phenylpyrrolo[2,3-d]pyrimidin-4-one | Methyl substitution on pyrrole ring | Inhibitory effects on kinase activity |
Preliminary studies suggest that This compound may interact selectively with alpha-1 adrenergic receptors while exhibiting minimal off-target effects on serotonin and dopamine receptors. Binding affinity assays and functional assays are essential for evaluating these interactions.
Case Study: Receptor Interaction
In studies involving similar pyrrolo-pyrimidine derivatives:
- Binding Affinity : Compounds demonstrated high affinity for alpha-1 adrenergic receptors.
- Selectivity : Minimal interaction was noted with serotonin receptors, indicating a potential for fewer side effects.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the piperazine derivative.
- Introduction of the fluorophenyl group.
- Construction of the pyrrolo-pyrimidine framework.
Careful optimization of reaction conditions is necessary to achieve high yields and purity.
Pharmacological Potential
Given its structural features and preliminary biological activity data, potential applications of this compound include:
- Antidepressants : Due to its selective receptor binding profile.
- Anticancer agents : Similar compounds have shown efficacy against various cancer cell lines.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogous Compounds
Key Observations :
- Core Heterocycle : The pyrrolo[2,3-d]pyrimidine-dione core (target) differs from pyrrolo[3,4-c]pyridine-diones () in nitrogen positioning, which may alter electron distribution and binding to enzymatic targets .
- Substituent Effects: Fluorinated aryl groups (target, ) enhance electronegativity and bioavailability compared to chlorinated or methoxy-substituted analogs () .
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
